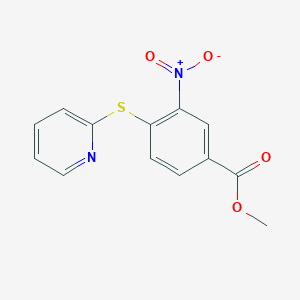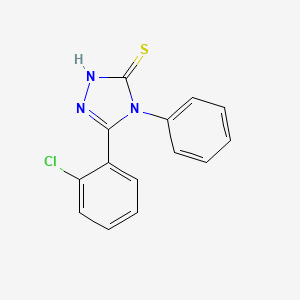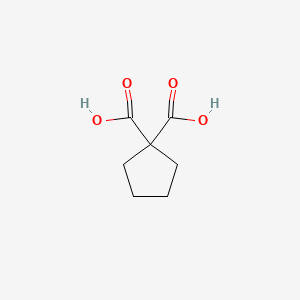
シクロペンタン-1,1-ジカルボン酸
概要
説明
Cyclopentane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups attached to the same carbon atom in the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Cyclopentane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
Target of Action
Cyclopentane-1,1-dicarboxylic acid is a type of organic compound
Mode of Action
It’s known that dicarboxylic acids can act as antioxidants . They can terminate radical chain reactions, thereby preventing oxidative stress . This antioxidant action is characterized by the interaction of the dicarboxylic acid with reactive oxygen species (ROS), neutralizing them and preventing further damage .
Biochemical Pathways
Cyclopentane-1,1-dicarboxylic acid may be involved in the fatty acid ω-oxidation pathway, which forms dicarboxylic acids as products . These dicarboxylic acids are metabolized through peroxisomal β-oxidation, representing an alternative pathway . This pathway could potentially limit the toxic effects of fatty acid accumulation .
Pharmacokinetics
Its physicochemical properties such as solubility and molecular weight suggest that it may have good bioavailability . It is soluble in water and organic solvents, which can facilitate its absorption and distribution in the body .
Result of Action
As a potential antioxidant, it may help in reducing oxidative stress and associated cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentane-1,1-dicarboxylic acid. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane-1,1-diol using oxidizing agents such as oxygen or hydrogen peroxide under specific conditions . Another method includes the nitration of cyclopentane followed by oxidation to yield the desired dicarboxylic acid .
Industrial Production Methods
In industrial settings, cyclopentane-1,1-dicarboxylic acid is typically produced through the oxidation of cyclopentane using nitric acid or other strong oxidizing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Cyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid into corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Produces more oxidized derivatives such as ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms esters, amides, or other substituted derivatives.
類似化合物との比較
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxyl groups on adjacent carbon atoms.
Cyclohexane-1,1-dicarboxylic acid: Similar dicarboxylic acid but with a six-membered ring.
Cyclopropane-1,1-dicarboxylic acid: Similar dicarboxylic acid but with a three-membered ring.
Uniqueness
Cyclopentane-1,1-dicarboxylic acid is unique due to the positioning of its carboxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This unique structure allows for specific interactions and applications in various fields .
特性
IUPAC Name |
cyclopentane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOGXKZTWZVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901708 | |
| Record name | NoName_846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-65-3 | |
| Record name | 5802-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CPDA serves as a key ligand in the synthesis of platinum(II) complexes, mimicking the structural features of established platinum-based anticancer drugs like carboplatin and oxaliplatin [, ]. These complexes have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric, colon, and lung cancers []. CPDA's role lies in its ability to coordinate with platinum, influencing the complex's overall structure and potentially its interaction with biological targets.
A: CPDA possesses two carboxyl groups attached to the same carbon atom of the cyclopentane ring. This structural feature allows it to act as a bidentate ligand, readily forming complexes with metal ions. For instance, in silver(I) complexes, CPDA bridges silver ions, leading to the formation of coordination polymers with notable silver-silver interactions []. These interactions, significantly shorter than in metallic silver, contribute to the complexes' unique structural properties and potentially influence their biological activity.
A: While specific SAR studies focusing solely on CPDA modifications might be limited in the provided literature, research highlights the importance of the cyclopentane ring and the dicarboxylate functionality for biological activity. For instance, the platinum(II) complex incorporating CPDA (QLNC-801) displayed significant in vitro and in vivo antitumor activity []. This suggests that the overall structure, particularly the presence of the cyclopentane ring and the spatial arrangement of the carboxylate groups, contributes to its interaction with biological targets. Further research exploring systematic modifications of the CPDA scaffold could provide valuable insights into the SAR and guide the development of more potent and selective compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


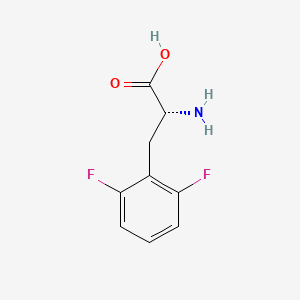
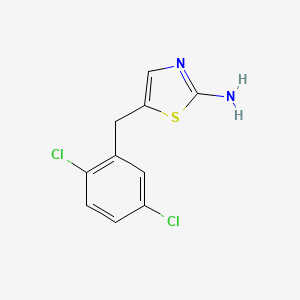
![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)
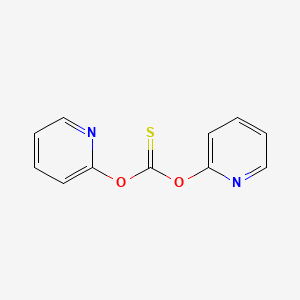
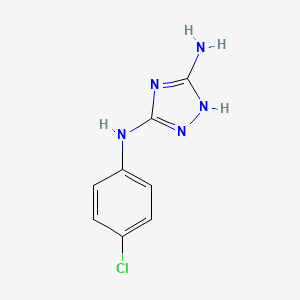
![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)
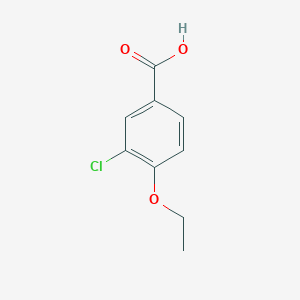
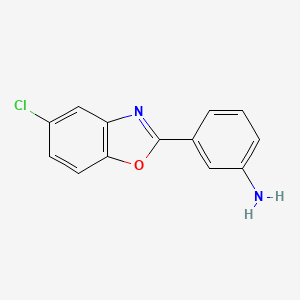
![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
